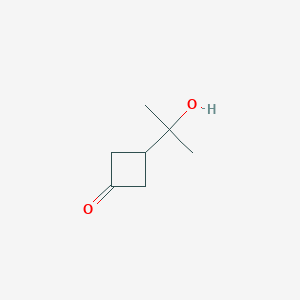
3-(2-Hydroxypropan-2-yl)cyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Hydroxypropan-2-yl)cyclobutan-1-one is a chemical compound with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . It is characterized by a cyclobutanone ring substituted with a hydroxypropan-2-yl group. This compound is typically found as a clear liquid and is used primarily in research settings .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxypropan-2-yl)cyclobutan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable cyclobutanone derivative with a hydroxypropan-2-yl group can be catalyzed by acids or bases to form the desired compound .
Industrial Production Methods
. These methods typically involve optimizing reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
3-(2-Hydroxypropan-2-yl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
3-(2-Hydroxypropan-2-yl)cyclobutan-1-one has a range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-(2-Hydroxypropan-2-yl)cyclobutan-1-one involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
Cyclobutanone: A simpler analog without the hydroxypropan-2-yl group.
2-Hydroxycyclobutanone: Contains a hydroxy group directly attached to the cyclobutanone ring.
3-(Propan-2-yloxy)cyclobutan-1-one: Similar structure but with an ether linkage instead of a hydroxy group.
Uniqueness
3-(2-Hydroxypropan-2-yl)cyclobutan-1-one is unique due to the presence of both the cyclobutanone ring and the hydroxypropan-2-yl group. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications .
特性
分子式 |
C7H12O2 |
|---|---|
分子量 |
128.17 g/mol |
IUPAC名 |
3-(2-hydroxypropan-2-yl)cyclobutan-1-one |
InChI |
InChI=1S/C7H12O2/c1-7(2,9)5-3-6(8)4-5/h5,9H,3-4H2,1-2H3 |
InChIキー |
ZSBNQMVPLFWFOA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1CC(=O)C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13973131.png)
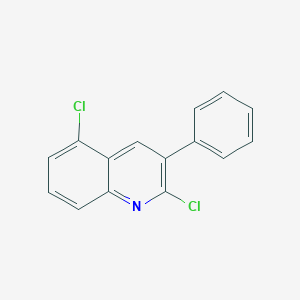
![4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol](/img/structure/B13973141.png)
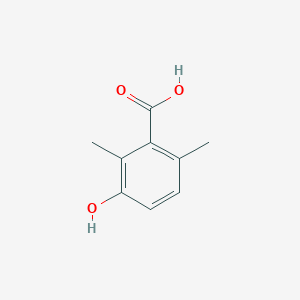
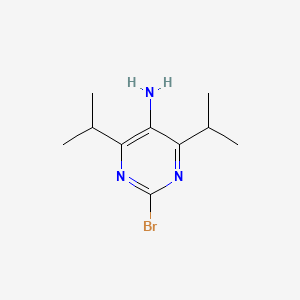
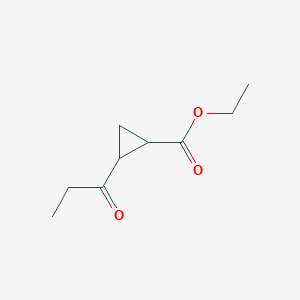
![1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]-](/img/structure/B13973167.png)
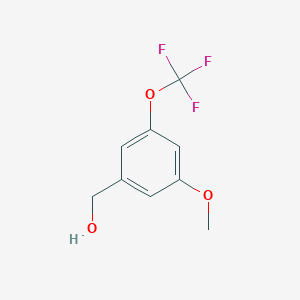
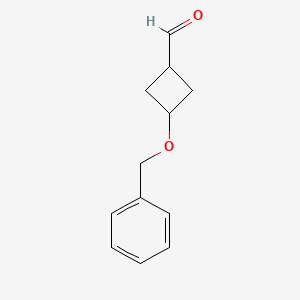
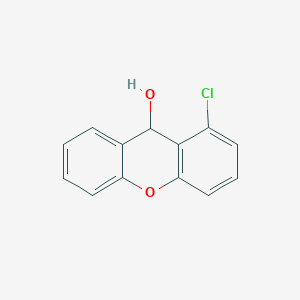
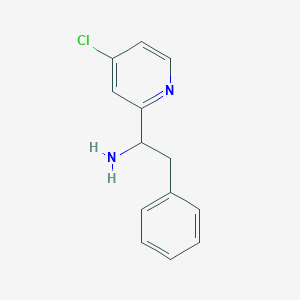
![[5-(Dimethylphosphoryl)pyridin-3-yl]methanol](/img/structure/B13973193.png)
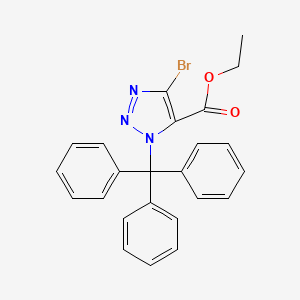
![Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate](/img/structure/B13973213.png)
